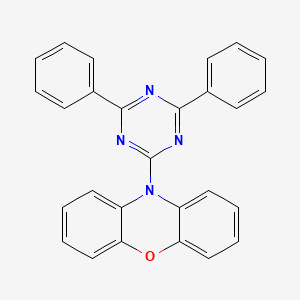

10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine

CAS No.: 1357066-21-7

Cat. No.: VC18859658

Molecular Formula: C27H18N4O

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1357066-21-7 |

|---|---|

| Molecular Formula | C27H18N4O |

| Molecular Weight | 414.5 g/mol |

| IUPAC Name | 10-(4,6-diphenyl-1,3,5-triazin-2-yl)phenoxazine |

| Standard InChI | InChI=1S/C27H18N4O/c1-3-11-19(12-4-1)25-28-26(20-13-5-2-6-14-20)30-27(29-25)31-21-15-7-9-17-23(21)32-24-18-10-8-16-22(24)31/h1-18H |

| Standard InChI Key | ITKOYYRLOGYUQY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=CC=CC=C4OC5=CC=CC=C53)C6=CC=CC=C6 |

Introduction

Chemical Structure and Molecular Design

Core Architecture

PXZ-TRZ features a rigid, planar structure where the phenoxazine donor is covalently linked to the triazine acceptor via a phenyl spacer. The phenoxazine moiety contributes strong electron-donating characteristics due to its nitrogen and oxygen heteroatoms, while the triazine unit acts as an electron-deficient acceptor. This donor-acceptor configuration ensures minimal overlap between HOMO and LUMO orbitals, a prerequisite for efficient TADF .

Orbital Distribution

Density functional theory (DFT) calculations reveal that the HOMO is localized on the phenoxazine unit, whereas the LUMO resides predominantly on the triazine moiety. This spatial separation reduces the singlet-triplet energy gap () to approximately 0.1–0.2 eV, enabling rapid RISC and delayed fluorescence .

Synthesis and Characterization

Analytical Data

-

Melting Point: Thermogravimetric analysis (TGA) indicates thermal stability up to 300°C with <0.5% weight loss .

-

Solubility: PXZ-TRZ is soluble in toluene, dichloromethane, and tetrahydrofuran but insoluble in water. Stock solutions (10 mM) are typically prepared in dimethyl sulfoxide (DMSO) .

Physical and Chemical Properties

Thermodynamic Parameters

| Property | Value | Source |

|---|---|---|

| Boiling Point | 713.4 ± 63.0 °C (Predicted) | |

| Density | 1.264 ± 0.06 g/cm³ | |

| pKa | 0.91 ± 0.10 |

Stock Solution Preparation

| Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|

| 1 | 2.0385 | 0.2039 |

| 5 | 10.1926 | 1.0193 |

| 10 | 20.3853 | 2.0385 |

| Data derived from molarity calculations . |

Photophysical Properties and TADF Mechanism

Optical Characteristics

-

Emission: with a full-width-at-half-maximum (FWHM) of 80 nm, indicating green emission .

-

PLQY: Exceeds 80% in thin-film matrices, comparable to benchmark TADF emitters .

Delayed Fluorescence Dynamics

PXZ-TRZ exhibits a delayed fluorescence lifetime () of 2.8–5.4 μs, depending on the host material. The small promotes efficient upconversion of triplet excitons to singlet states, achieving external quantum efficiencies (EQEs) >20% in OLED devices .

Applications in Organic Light-Emitting Diodes (OLEDs)

Device Architecture

PXZ-TRZ is employed as an emissive dopant (5–10 wt%) in host matrices such as 4,4’-bis(N-carbazolyl)-1,1’-biphenyl (CBP). A typical OLED stack includes:

-

Anode: Indium tin oxide (ITO)

-

Hole Transport Layer: 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC)

-

Emissive Layer: PXZ-TRZ:CBP

-

Electron Transport Layer: 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB)

Performance Metrics

| Parameter | Value |

|---|---|

| Maximum Brightness | 15,000 cd/m² |

| EQE | 22–25% |

| Commission Internationale de l’Éclairage (CIE) Coordinates | (0.30, 0.63) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume